molecular formula C14H12N2O5 B13553661 2-(2,6-dioxopiperidin-3-yl)-5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione

2-(2,6-dioxopiperidin-3-yl)-5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13553661
M. Wt: 288.25 g/mol
InChI Key: UWVIUWWWHIAFLY-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with an isoindole compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-dioxopiperidin-3-yl)-5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction can produce a more reduced version. Substitution reactions can introduce new functional groups into the molecule, enhancing its properties for specific applications .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(2,6-dioxopiperidin-3-yl)-5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione include other piperidine and isoindole derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness: What sets this compound apart is its unique combination of a piperidine ring and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(hydroxymethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H12N2O5/c17-6-7-1-2-8-9(5-7)14(21)16(13(8)20)10-3-4-11(18)15-12(10)19/h1-2,5,10,17H,3-4,6H2,(H,15,18,19)

InChI Key

UWVIUWWWHIAFLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CO

Origin of Product

United States

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